tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
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Overview
Description
tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-b]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable electrophile, followed by cyclization and subsequent protection of the resulting amine group with a tert-butyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the fully saturated pyrrolo[3,4-b]pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in fully saturated derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as stability and conductivity .
Mechanism of Action
The mechanism of action of tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
- tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate
Uniqueness
tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8?,9-/m0/s1 |
InChI Key |
NYGXZCRPVBPJTA-GKAPJAKFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C(C1)CCN2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNC2C1 |
Origin of Product |
United States |
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